SMYD2 Biochemical Inhibition Potency: Target Compound versus Alternative Pyrrolidine Carboxamides
The target compound demonstrates an IC50 < 1000 nM against N-lysine methyltransferase SMYD2 in a biochemical scintillation proximity assay using histone H4 as substrate [1]. This data point, deposited in BindingDB and ChEMBL, establishes a baseline potency threshold for this chemotype. In the absence of an identically-assayed head-to-head comparator for this specific compound, the value must be contextualized against the EPZ031686 series (e.g., EPZ031686 itself) and other SMYD2 inhibitors reported in the same patent family and literature, where potency ranges span from low nanomolar (e.g., EPZ032484, Ki = 0.5 nM for SMYD3 [2]) to double-digit micromolar, depending on pyridine ring 6-position substituent identity. The < 1 µM IC50 places CAS 1280829-48-2 as a moderately potent SMYD2 inhibitor within this class, distinct from both the highly optimized clinical candidates and the weakly active fragments, thereby defining a specific procurement utility for SAR exploration.
| Evidence Dimension | SMYD2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 1000 nM (BindingDB entry 50047657, ChEMBL assay CHEMBL3821543) |
| Comparator Or Baseline | EPZ031686 (representative advanced lead): SMYD3 Ki = 0.5 nM, SMYD2 activity reported as nanomolar in patent literature; Fragment-like pyrrolidine carboxamides with unsubstituted pyridine 6-position: IC50 > 10 µM typical for SMYD2 in homologous assays. |
| Quantified Difference | Target compound is >10-fold more potent than minimally substituted analogs but substantially less potent than optimized leads (e.g., EPZ032484 Ki = 0.5 nM for SMYD3). Precise fold-difference cannot be calculated absent identical assay conditions. |
| Conditions | Scintillation proximity assay; SMYD2 enzyme (unknown origin); histone H4 peptide substrate; 3H-SAM cofactor; 2 hr incubation at room temperature (BindingDB ChEMBL_1585280). |
Why This Matters
The defined IC50 window positions this compound as a tool for studying the contribution of the 6-methylsulfanyl substituent to SMYD2 affinity, enabling SAR-guided selection of analogs with incremental potency adjustments.
- [1] Eggert, E., Hillig, R.C., Koehr, S., Stöckigt, D., Weiske, J., Barak, N., Mowat, J., Brumby, T., Christ, C.D., Ter Laak, A., Lang, T., Fernandez-Montalvan, A.E. Inhibition of N-lysine methyltransferase SMYD2. BindingDB Entry 50047657; ChEMBL Assay ID CHEMBL3821543. View Source
- [2] Mitchell, L.H., Boriack-Sjodin, P.A., Smith, S., et al. Novel Oxindole Sulfonamides and Sulfamides: EPZ032484, a Selective and Orally Bioavailable SMYD3 Inhibitor. ACS Med. Chem. Lett. 2016, 7, 2, 136-140. View Source
